molecular formula C22H13ClN4 B12331387 4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile

4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B12331387
M. Wt: 368.8 g/mol
InChI Key: HYNOBDZGTWEVRA-UHFFFAOYSA-N
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Description

4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile is a compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a chloro and phenyl group, as well as a biphenyl carbonitrile moiety.

Preparation Methods

The synthesis of 4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with appropriate aromatic amines under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of a base like sodium carbonate to facilitate the substitution . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of 4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H13ClN4

Molecular Weight

368.8 g/mol

IUPAC Name

4-[4-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C22H13ClN4/c23-22-26-20(18-4-2-1-3-5-18)25-21(27-22)19-12-10-17(11-13-19)16-8-6-15(14-24)7-9-16/h1-13H

InChI Key

HYNOBDZGTWEVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

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